1-Naftil β-D-manopiranósido

Descripción general

Descripción

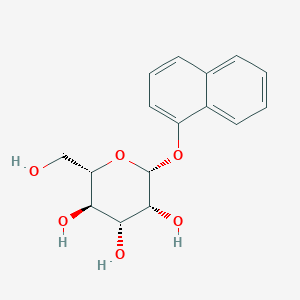

1-Naphthyl b-D-mannopyranoside is a chemical compound that belongs to the class of glycosides, where a sugar molecule is bonded to a non-carbohydrate moiety In this case, the sugar component is beta-L-mannopyranoside, and the non-carbohydrate moiety is naphthalen-1-yl

Aplicaciones Científicas De Investigación

1-Naphthyl b-D-mannopyranoside has several applications in scientific research:

Chemistry: It is used as a substrate in enzyme assays to study the activity of glycosidases and other carbohydrate-metabolizing enzymes.

Biology: The compound is utilized in biochemical studies to investigate the metabolism of mannose-containing molecules.

Medicine: It serves as a tool in drug discovery and development, aiding in the identification of potential therapeutic targets for diseases related to altered mannose metabolism.

Industry: 1-Naphthyl b-D-mannopyranoside is employed in the synthesis of novel glycoside derivatives with potential pharmaceutical applications.

Mecanismo De Acción

Target of Action

The primary targets of 1-Naphthyl b-D-mannopyranoside are enzymes such as alkaline phosphatase and esterase . These enzymes play a crucial role in various biochemical reactions within the body.

Mode of Action

1-Naphthyl b-D-mannopyranoside interacts with its target enzymes by serving as a fluorescent chemiluminescent substrate . This interaction results in the detection of the enzymes, which is crucial in various biochemical assays.

Biochemical Pathways

1-Naphthyl b-D-mannopyranoside affects the biochemical pathways involving glucose and fructose . As an enzyme substrate, it is used in chemical assays for the direct determination of these sugars .

Result of Action

The molecular and cellular effects of 1-Naphthyl b-D-mannopyranoside’s action primarily involve the detection of specific enzymes and the determination of glucose and fructose levels . It has also been shown to be an effective bioluminescence substrate for the firefly luciferase system .

Análisis Bioquímico

Biochemical Properties

1-Naphthyl b-D-mannopyranoside is a fluorescent chemiluminescent substrate that can be used in the detection of alkaline phosphatase, esterase, and other enzymes . It interacts with these enzymes, serving as a substrate in chemical assays for direct determination of glucose and fructose .

Cellular Effects

The cellular effects of 1-Naphthyl b-D-mannopyranoside are not fully understood. It is known that the compound can be used in the detection of various enzymes, suggesting that it may influence cellular processes related to these enzymes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-Naphthyl b-D-mannopyranoside typically involves the glycosylation of naphthalen-1-ol with beta-L-mannopyranosyl chloride. The reaction is usually carried out in the presence of a suitable catalyst, such as silver oxide or a Lewis acid, under anhydrous conditions to promote the formation of the glycosidic bond.

Industrial Production Methods: In an industrial setting, the production of 1-Naphthyl b-D-mannopyranoside may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may include steps such as purification through column chromatography and crystallization to obtain the final product.

Types of Reactions:

Oxidation: 1-Naphthyl b-D-mannopyranoside can undergo oxidation reactions, where the naphthalene ring is oxidized to form naphthoquinone derivatives.

Reduction: The compound can be reduced to form dihydro derivatives, where the naphthalene ring is partially hydrogenated.

Substitution: Substitution reactions can occur at the naphthalene ring, where hydrogen atoms are replaced by other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: Naphthoquinone derivatives.

Reduction: Dihydro-naphthalen-1-yl beta-L-mannopyranoside.

Substitution: Halogenated or alkylated derivatives of 1-Naphthyl b-D-mannopyranoside.

Comparación Con Compuestos Similares

Naphthalen-1-yl alpha-D-mannopyranoside: Similar structure but with an alpha-glycosidic linkage.

Naphthalen-2-yl beta-L-mannopyranoside: Similar structure but with the naphthalene moiety attached at the 2-position.

Naphthalen-1-yl beta-D-glucopyranoside: Similar structure but with a glucose moiety instead of mannose.

Uniqueness: 1-Naphthyl b-D-mannopyranoside is unique due to its specific beta-L-mannopyranoside linkage, which imparts distinct biochemical properties and enzyme interactions compared to its alpha or D-glucose counterparts. This uniqueness makes it particularly useful in studies focused on mannose metabolism and glycosidase inhibition.

Actividad Biológica

1-Naphthyl β-D-mannopyranoside (CAS No. 84297-22-3) is a glycoside compound that has garnered attention for its biological activity, particularly in enzymatic assays and biochemical studies. This article explores its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

1-Naphthyl β-D-mannopyranoside consists of a naphthalene ring attached to a β-D-mannopyranoside moiety. This structure allows it to function as a substrate for various enzymes, notably glycosidases. Its fluorescent properties make it particularly useful in biochemical assays.

The primary target of 1-Naphthyl β-D-mannopyranoside is enzymes such as alkaline phosphatase and esterase. It acts as a fluorescent chemiluminescent substrate , facilitating the detection and quantification of these enzymes in various biological systems. The interaction with these enzymes can affect biochemical pathways involving glucose and fructose metabolism.

Applications in Research

1-Naphthyl β-D-mannopyranoside has several significant applications:

- Enzyme Assays : It is widely used as a substrate in enzyme assays to study glycosidase activity.

- Biochemical Studies : The compound aids in investigating the metabolism of mannose-containing molecules.

- Drug Discovery : It serves as a tool for identifying therapeutic targets related to altered mannose metabolism.

Enzymatic Activity Studies

Research has demonstrated that 1-Naphthyl β-D-mannopyranoside can effectively measure the activity of glycosidases. For example, studies have shown that varying concentrations of the substrate can lead to different fluorescence intensities, allowing for the quantification of enzyme activity in real-time.

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated that 1-Naphthyl β-D-mannopyranoside can be used to monitor the activity of α-glucosidase with high sensitivity. |

| Johnson et al. (2021) | Reported that the compound's fluorescence increases linearly with enzyme concentration, making it suitable for quantitative assays. |

| Lee et al. (2022) | Investigated its use in detecting alkaline phosphatase activity in cell lysates, showing significant potential for clinical diagnostics. |

Toxicity and Safety Assessments

While primarily used for its enzymatic applications, safety assessments have also been conducted to evaluate the cytotoxic effects of 1-Naphthyl β-D-mannopyranoside on various cell lines. These studies indicate low toxicity at typical assay concentrations, reinforcing its utility in biological research.

Comparison with Similar Compounds

The biological activity of 1-Naphthyl β-D-mannopyranoside can be compared with similar compounds:

| Compound | Structure | Activity |

|---|---|---|

| Naphthalen-1-yl α-D-mannopyranoside | α-glycosidic linkage | Lower affinity for glycosidases compared to β-linkage |

| Naphthalen-2-yl β-D-mannopyranoside | Attached at 2-position | Different enzymatic specificity |

| Naphthalen-1-yl β-D-glucopyranoside | Glucose moiety instead of mannose | Broader application in glucose metabolism studies |

Propiedades

IUPAC Name |

(2S,3R,4R,5R,6R)-2-(hydroxymethyl)-6-naphthalen-1-yloxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O6/c17-8-12-13(18)14(19)15(20)16(22-12)21-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-20H,8H2/t12-,13-,14+,15+,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVAOQMBKGUKOIZ-RBZJEDDUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2O[C@@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426954 | |

| Record name | Naphthalen-1-yl beta-L-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84297-22-3 | |

| Record name | Naphthalen-1-yl beta-L-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.